molecular formula C13H17ClN6O2 B10957733 4-[(chloroacetyl)amino]-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-[(chloroacetyl)amino]-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10957733
M. Wt: 324.76 g/mol
InChI Key: AKGHYAOQWOUGPB-UHFFFAOYSA-N
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Description

4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-BROMOACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • 4-[(2-FLUOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • 4-[(2-IODOACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 4-[(2-CHLOROACETYL)AMINO]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H17ClN6O2

Molecular Weight

324.76 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H17ClN6O2/c1-4-20-12(10(7-16-20)17-11(21)5-14)13(22)18-9-6-15-19(3)8(9)2/h6-7H,4-5H2,1-3H3,(H,17,21)(H,18,22)

InChI Key

AKGHYAOQWOUGPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCl)C(=O)NC2=C(N(N=C2)C)C

Origin of Product

United States

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